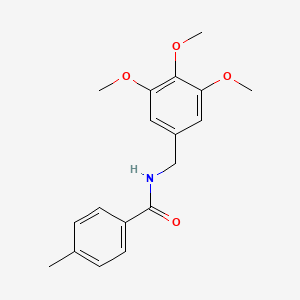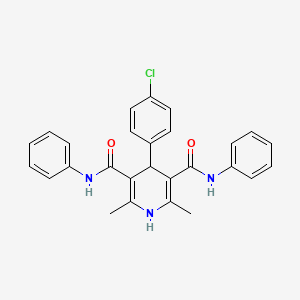![molecular formula C16H16N2O3S B5777688 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide inhibits the activity of JAK2 and JAK3 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide also inhibits the activity of STAT3 by preventing its phosphorylation and nuclear translocation. This leads to the inhibition of the transcription of genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its high potency and specificity for JAK2 and JAK3 inhibition. However, 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has limitations, including its poor solubility in water and its potential off-target effects on other kinases.
Zukünftige Richtungen
For 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide research include the development of more potent and selective JAK2 and JAK3 inhibitors, the investigation of the role of 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in other signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide could also be used as a tool compound to study the function of JAK2 and JAK3 in various cellular processes.
Synthesemethoden
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is synthesized by reacting 3-methoxyaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate, which is then reacted with 3-methoxybenzoyl chloride to obtain 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The synthesis method has been optimized to improve the yield and purity of 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinase (JAK) 2 and 3, which are involved in the signaling pathway of many cytokines and growth factors. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of signal transducer and activator of transcription (STAT) 3, which is involved in the regulation of cell proliferation, survival, and differentiation.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-7-3-5-11(9-13)15(19)18-16(22)17-12-6-4-8-14(10-12)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZSJJNCJUCAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)


![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)

![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)